5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol
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Overview
Description
5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol. These compounds share a common indole nucleus but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
CAS No. |
98497-90-6 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4-[2-(5-methoxy-1H-indol-3-yl)ethyliminomethyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C19H21N3O3/c1-12-19(24)17(14(11-23)9-21-12)10-20-6-5-13-8-22-18-4-3-15(25-2)7-16(13)18/h3-4,7-10,22-24H,5-6,11H2,1-2H3 |
InChI Key |
PSBBWOSAIRQURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NCCC2=CNC3=C2C=C(C=C3)OC)CO |
Origin of Product |
United States |
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